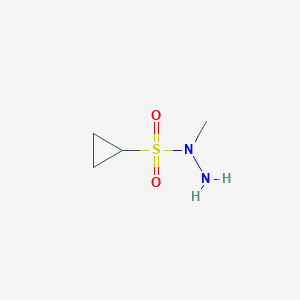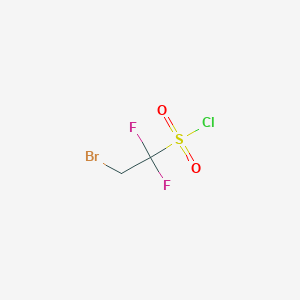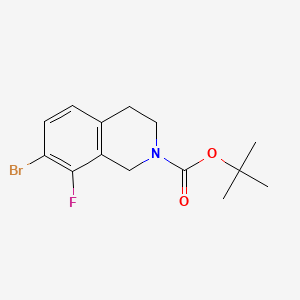
N-methylcyclopropanesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methylcyclopropanesulfonohydrazide (NMCSH) is an organic compound containing a sulfonohydrazide group and a methylcyclopropane ring. It is a white crystalline solid with a melting point of 144°C and a boiling point of 284°C. NMCSH was first synthesized in the early 1960s and is used in many scientific applications today. It is used as a reagent in organic synthesis, a catalyst in the production of polymers, and as a drug in laboratory experiments. It is also used in the production of pharmaceuticals, pesticides, and other compounds.
科学研究应用
N-methylcyclopropanesulfonohydrazide is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a drug in laboratory experiments. It is also used in the production of pharmaceuticals, pesticides, and other compounds. N-methylcyclopropanesulfonohydrazide has been used in the synthesis of a variety of compounds, such as carbohydrates, alcohols, and amines. It has also been used in the synthesis of polymers, such as polyethylene, polypropylene, and polystyrene. N-methylcyclopropanesulfonohydrazide has been used in the production of drugs, including antifungal and anticonvulsant drugs.
作用机制
N-methylcyclopropanesulfonohydrazide acts as a catalyst in organic reactions. It is an electrophile, meaning it is attracted to electron-rich molecules. When N-methylcyclopropanesulfonohydrazide reacts with a molecule, it can form a covalent bond with it, resulting in the formation of a new molecule. N-methylcyclopropanesulfonohydrazide can also act as a nucleophile, meaning it can react with electron-poor molecules. In this case, N-methylcyclopropanesulfonohydrazide can form a covalent bond with the electron-poor molecule, resulting in the formation of a new molecule.
Biochemical and Physiological Effects
N-methylcyclopropanesulfonohydrazide has been studied for its effects on the biochemical and physiological processes of living organisms. It has been found to have an inhibitory effect on the growth of bacteria, fungi, and yeast. N-methylcyclopropanesulfonohydrazide has also been found to have an inhibitory effect on the activity of enzymes, such as proteases and lipases. N-methylcyclopropanesulfonohydrazide has been found to have an inhibitory effect on the growth of cancer cells, and it has been found to have an inhibitory effect on the activity of certain enzymes involved in cancer cell proliferation.
实验室实验的优点和局限性
The use of N-methylcyclopropanesulfonohydrazide in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it can be used in a variety of reactions. Additionally, it is a relatively stable compound, meaning it can be stored for long periods of time without significant degradation. However, there are some limitations to the use of N-methylcyclopropanesulfonohydrazide in laboratory experiments. It has a low solubility in water, meaning it must be used in organic solvents. Additionally, it is a strong electrophile and nucleophile, meaning it can react with other molecules in the reaction mixture, resulting in the formation of unwanted products.
未来方向
The use of N-methylcyclopropanesulfonohydrazide in laboratory experiments has potential for further development and application. One potential future direction is the development of new methods to synthesize N-methylcyclopropanesulfonohydrazide. Another potential future direction is the development of new methods to use N-methylcyclopropanesulfonohydrazide in organic synthesis. Additionally, further research could be conducted to explore the potential of N-methylcyclopropanesulfonohydrazide in the production of pharmaceuticals, pesticides, and other compounds. Finally, further research could be conducted to explore the potential of N-methylcyclopropanesulfonohydrazide in the inhibition of cancer cell proliferation.
合成方法
N-methylcyclopropanesulfonohydrazide can be synthesized by several methods. The most common method is the reaction of a methylcyclopropane with an aqueous solution of sodium sulfite and sodium hydrazine. This reaction produces a mixture of N-methylcyclopropanesulfonohydrazide and sodium sulfite hydrazide, which can be separated by filtration. Other methods of synthesis include the reaction of a methylcyclopropane with a solution of sodium hydrazide and sulfuric acid, and the reaction of a methylcyclopropane with sulfuric acid and sodium hydrazide.
属性
IUPAC Name |
N-methylcyclopropanesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S/c1-6(5)9(7,8)4-2-3-4/h4H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXKIPXUULCSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(N)S(=O)(=O)C1CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylcyclopropanesulfonohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B6604227.png)
![6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6604240.png)
![1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604246.png)
![rac-(5r,8r)-1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604252.png)
![{2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride](/img/structure/B6604256.png)

![tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604291.png)
![imino(methyl)[1-(oxan-2-yl)-1H-pyrazol-4-yl]-lambda6-sulfanone](/img/structure/B6604297.png)

![ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6604308.png)
![3',4'-difluoro-6-[(3S)-pyrrolidin-3-yloxy]-N-{6-[(3R)-pyrrolidin-3-yloxy]-3'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-3-yl}-[1,1'-biphenyl]-3-carboxamide dihydrochloride](/img/structure/B6604312.png)

![1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B6604322.png)